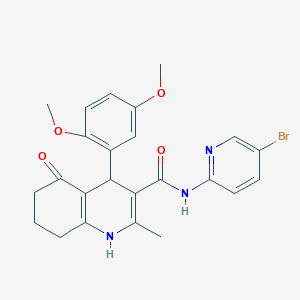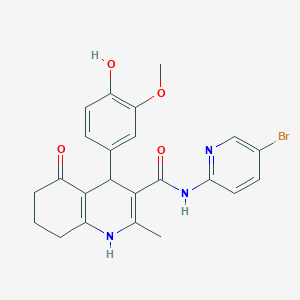![molecular formula C28H27N3OS2 B304294 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, also known as TBOA, is a chemical compound that has been used in scientific research for various purposes.
Mecanismo De Acción
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile acts as a non-competitive inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. By inhibiting these transporters, 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can increase the concentration of glutamate in the synaptic cleft, leading to enhanced synaptic transmission and neuronal excitability. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has also been found to modulate the activity of various ion channels, including potassium channels and NMDA receptors.
Biochemical and Physiological Effects:
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been shown to have various biochemical and physiological effects, including increased glutamate release, enhanced synaptic transmission, and altered neuronal excitability. It has also been found to modulate the activity of various ion channels, leading to changes in membrane potential and action potential firing. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been used to study the effects of glutamate transporters on synaptic plasticity, learning, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments is its potency and specificity as a glutamate transporter inhibitor. It allows for precise control over glutamate levels and can be used to study the effects of glutamate on various physiological processes. However, 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has some limitations, including its potential toxicity and off-target effects. Careful consideration should be given to the concentration and duration of 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile exposure in lab experiments.
Direcciones Futuras
There are several future directions for 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile research, including the development of more potent and selective inhibitors of glutamate transporters. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has also been used to study the effects of glutamate on various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. Further research is needed to explore the potential therapeutic applications of 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in these and other neurological disorders.
Conclusion:
In conclusion, 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a potent and specific inhibitor of glutamate transporters that has been used in various scientific research studies. It has been found to have various biochemical and physiological effects and has been used to study the effects of glutamate on synaptic transmission, neuronal excitability, and plasticity. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has both advantages and limitations for lab experiments, and there are several future directions for 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile research, including the development of more potent and selective inhibitors and the exploration of its potential therapeutic applications in neurological disorders.
Métodos De Síntesis
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can be synthesized by using a multi-step process that involves the reaction of 2-((4-tert-butylphenyl)ethynyl)phenothiazine with 2-bromoacetic acid and subsequent reactions with various reagents. The final product is obtained in high yield and purity, making it suitable for scientific research purposes.
Aplicaciones Científicas De Investigación
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent inhibitor of glutamate transporters, which play a crucial role in regulating glutamate levels in the brain. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has also been used to study the effects of glutamate transporters on synaptic transmission, neuronal excitability, and plasticity.
Propiedades
Nombre del producto |
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile |
|---|---|
Fórmula molecular |
C28H27N3OS2 |
Peso molecular |
485.7 g/mol |
Nombre IUPAC |
6-tert-butyl-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C28H27N3OS2/c1-28(2,3)20-12-13-21-18(15-20)14-19(16-29)27(30-21)33-17-26(32)31-22-8-4-6-10-24(22)34-25-11-7-5-9-23(25)31/h4-11,14,20H,12-13,15,17H2,1-3H3 |
Clave InChI |
LMRFMDCEWYQPNF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(C(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N |
SMILES canónico |
CC(C)(C)C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



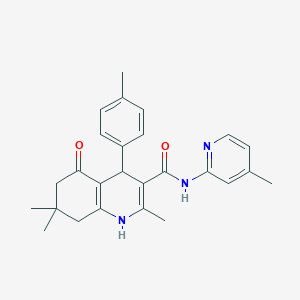

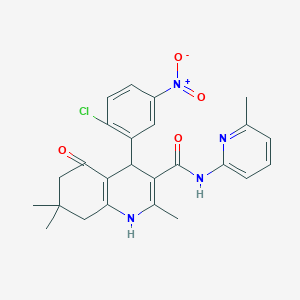

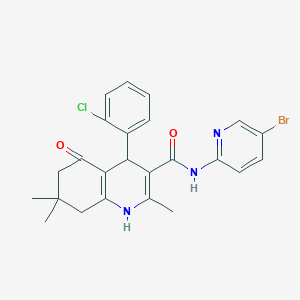
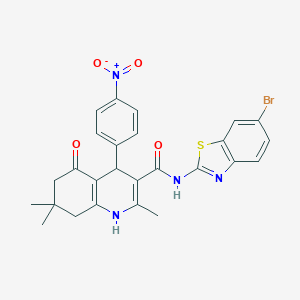
![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)





